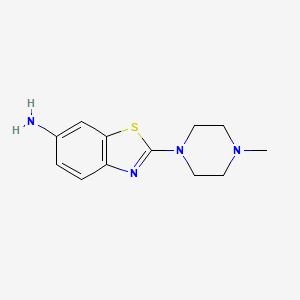

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine

Übersicht

Beschreibung

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a benzothiazole ring and a methylpiperazine moiety, contributes to its diverse chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine under basic conditions.

Introduction of the Methylpiperazine Moiety: The methylpiperazine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzothiazole intermediate with 1-methylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be

Biologische Aktivität

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine, also known by its CAS number 1275171-77-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H16N4S

- Molecular Weight : 248.35 g/mol

- IUPAC Name : 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-amine

- Purity : ≥95% .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticonvulsant Activity : Several studies have indicated that benzothiazole derivatives possess significant anticonvulsant properties. For instance, compounds in this class have been evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, demonstrating efficacy comparable to established anticonvulsants like phenytoin and carbamazepine .

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activities against various pathogens. Research highlights their potential in treating infections due to their ability to inhibit bacterial growth .

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor proliferation .

Anticonvulsant Studies

A study published in the European Journal of Medicinal Chemistry reported the synthesis of several benzothiazole derivatives, including those with piperazine moieties. The synthesized compounds were screened for anticonvulsant activity using established models. Notably, compounds with structural similarities to this compound showed promising results in reducing seizure frequency and severity without significant neurotoxicity .

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit antimicrobial effects against a variety of bacteria and fungi. A comprehensive review noted that modifications on the benzothiazole ring could enhance these properties, making them suitable candidates for developing new antimicrobial agents .

Anticancer Mechanisms

Investigations into the anticancer properties of benzothiazole derivatives have revealed mechanisms such as cell cycle arrest and apoptosis induction in various cancer cell lines. The presence of the piperazine ring is believed to enhance these effects by improving solubility and bioavailability .

Case Studies

| Study | Findings | Model Used |

|---|---|---|

| European Journal of Medicinal Chemistry (2008) | Compounds exhibited significant anticonvulsant activity with low neurotoxicity | MES and scPTZ models |

| Advances in Pharmacology and Pharmacy (2023) | Benzothiazole derivatives showed promising antimicrobial activity against resistant strains | In vitro antimicrobial assays |

| Acta Poloniae Pharmaceutica (2013) | Anticancer activity observed in cell lines; compounds induced apoptosis | Various cancer cell lines |

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDFZJSMIUQYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.